
GDC-0077
Übersicht
Beschreibung
Diese Verbindung wird von Genentech, einer Tochtergesellschaft von Roche, entwickelt und befindet sich derzeit in klinischen Studien für ihren potenziellen Einsatz als antineoplastisches (Krebs bekämpfendes) Medikament zur Behandlung von Brustkrebs .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Inavolisib ist eine synthetische, organische, niedermolekulare Verbindung. Die Synthese umfasst mehrere Schritte, darunter die Bildung des Oxazolidinonrings und die anschließende Anbindung der Difluormethylgruppe. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Bildung der gewünschten chemischen Bindungen zu erleichtern .
Industrielle Produktionsmethoden
Die industrielle Produktion von Inavolisib würde wahrscheinlich eine großtechnische Synthese unter Verwendung optimierter Reaktionsbedingungen beinhalten, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dazu gehören der Einsatz von automatisierten Reaktoren und Reinigungssystemen, um den Produktionsprozess zu rationalisieren .
Wissenschaftliche Forschungsanwendungen
Inavolisib hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Werkzeugverbindung verwendet, um den PI3K-Signalweg und seine Rolle in zellulären Prozessen zu untersuchen.
Biologie: Hilft beim Verständnis der molekularen Mechanismen der Krebsentwicklung und des Therapiewiderstands.
Medizin: Wird als potenzielle Behandlung für Brustkrebs untersucht, insbesondere bei Patientinnen mit PIK3CA-mutiertem, hormonrezeptorpositivem, HER2-negativem Brustkrebs
Industrie: Potenzielle Anwendungen in der Entwicklung zielgerichteter Krebstherapien und personalisierter Medizin.
Wirkmechanismus
Inavolisib entfaltet seine Wirkung durch die selektive Hemmung und den Abbau von mutiertem PI3Kα. Der PI3K-vermittelte Signalweg spielt eine entscheidende Rolle bei der Entwicklung von Tumoren, da seine Dysregulation häufig mit Tumorwachstum und Resistenz gegen antineoplastische Mittel verbunden ist. Durch die Hemmung dieses Signalwegs kann Inavolisib die Aktivierung von nachgeschalteten Signalmolekülen verhindern, was zur Hemmung des Tumorzellwachstums und -überlebens führt .
Wirkmechanismus
Target of Action
GDC-0077, also known as Inavolisib, is an investigational, highly selective inhibitor and degrader of mutant phosphatidylinositol 3-kinase (PI3K) alpha . The PI3K alpha is the primary target of this compound .
Mode of Action
This compound exerts its activity by binding to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This results in the inhibition of the PI3K pathway . Importantly, this compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .
Biochemical Pathways
The PI3K/Akt/mTOR signaling pathway is a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms, including activating and transforming mutations as well as amplification of PIK3CA that encodes the p110 alpha subunit of PI3K, has been described in solid tumor malignancies . This compound selectively degrades mutant PI3K alpha in a proteasome-dependent fashion resulting in reduction of PI3K pathway activity biomarkers such as pAkt and pPRAS40 .
Pharmacokinetics
This compound is currently undergoing clinical trials to investigate its safety, tolerability, and pharmacokinetics when administered orally . The pharmacokinetics of this compound in combination with other drugs was found to be similar to its single-agent pharmacokinetics .
Result of Action
The inhibition of the PI3K pathway by this compound leads to a reduction in cell proliferation and an increase in apoptosis in human PIK3CA mutant breast cancer cell lines to a greater extent when compared to PIK3CA wild-type cells . In vivo, daily oral treatment with this compound in cell-culture-derived and patient-derived PIK3CA mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .
Action Environment
The efficacy of this compound can be influenced by environmental factors such as the presence of other drugs. For instance, the efficacy of this compound was improved when combined with therapies for hormone-receptor positive (HR+) breast cancer such as anti-estrogens (fulvestrant) or a CDK4/6 inhibitor (palbociclib) . Furthermore, this compound demonstrates antitumor activity in PIK3CA mutant breast cancer xenograft models .
Biochemische Analyse
Biochemical Properties
GDC-0077 interacts with the PI3K p110a catalytic subunit, a protein that plays a central role in tumor cell proliferation . It inhibits the phosphorylation of PIP2 to PIP3 . This compound is more selective for mutant versus wild-type PI3K alpha in cell-based assays .
Cellular Effects
This compound has shown to more potently inhibit mutant PI3K pathway signaling and reduce cell viability through unique HER2-dependent mutant p110a degradation . It is more effective than other PI3K inhibitors at maintaining prolonged pathway suppression . This results in enhanced apoptosis and greater efficacy .
Molecular Mechanism
This compound operates by a mechanism that promotes the selective degradation of “hotspot” p110α mutants . It binds to the ATP binding site of PI3K, thereby inhibiting the phosphorylation of PIP2 to PIP3 . This leads to a reduction of PI3K pathway biomarkers such as pAkt and pPRAS40, inhibition of cell proliferation, and increased apoptosis in human PIK3CA mutant breast cancer cell lines .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has shown antitumor activity and a manageable safety profile in patients with PIK3CA-mutant breast cancer . It has been observed that this compound maintains prolonged pathway suppression, resulting in enhanced apoptosis and greater efficacy .
Dosage Effects in Animal Models
In vivo, daily oral treatment with this compound in patient-derived PIK3CA-mutant breast cancer xenograft models resulted in tumor regressions, induction of apoptosis, and a reduction of pAkt, pPRAS40, and pS6RP in a dose-dependent fashion .
Metabolic Pathways
This compound is involved in the PI3K/AKT/mTOR signaling pathway, a major regulator of tumor cell growth, proliferation, and survival . Dysregulation of this pathway through multiple mechanisms has been described in solid tumor malignancies .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Inavolisib is a synthetic, organic, small molecule compound. The synthesis involves multiple steps, including the formation of the oxazolidinone ring and the subsequent attachment of the difluoromethyl group. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired chemical bonds .
Industrial Production Methods
The industrial production of inavolisib would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of automated reactors and purification systems to streamline the production process .
Analyse Chemischer Reaktionen
Arten von Reaktionen
Inavolisib unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsstufen zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die in dem Molekül vorhandenen funktionellen Gruppen zu modifizieren.
Substitution: Inavolisib kann Substitutionsreaktionen eingehen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Katalysatoren, um Substitutionsreaktionen zu erleichtern. Die Bedingungen beinhalten typischerweise kontrollierte Temperaturen und pH-Werte, um das gewünschte Reaktionsergebnis zu gewährleisten .
Hauptprodukte, die gebildet werden
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während die Reduktion zur Bildung reduzierter funktioneller Gruppen führen kann .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Alpelisib: Ein weiterer PI3Kα-Inhibitor, der zur Behandlung von Brustkrebs eingesetzt wird.
Buparlisib: Ein Pan-PI3K-Inhibitor, der mehrere Isoformen von PI3K angreift.
Copanlisib: Ein PI3K-Inhibitor mit Aktivität gegen sowohl PI3Kα- als auch PI3Kδ-Isoformen.
Einzigartigkeit von Inavolisib
Inavolisib ist aufgrund seiner hohen Selektivität für mutiertes PI3Kα und seines dualen Wirkmechanismus einzigartig, der sowohl die Hemmung als auch den Abbau des Zielproteins umfasst. Diese duale Wirkung führt potenziell zu einer effektiveren und dauerhafteren Krankheitskontrolle im Vergleich zu anderen PI3K-Inhibitoren .
Biologische Aktivität
GDC-0077, also known as Inavolisib, is a selective inhibitor targeting the p110α subunit of phosphatidylinositol 3-kinase (PI3K). This compound has emerged as a promising therapeutic agent, particularly in the treatment of breast cancer characterized by mutations in the PIK3CA gene. This article provides an overview of the biological activity of this compound, including its mechanism of action, efficacy in clinical settings, and relevant case studies.
This compound operates through a novel mechanism that not only inhibits PI3K signaling but also promotes the degradation of mutant p110α proteins. This dual action enhances its effectiveness in suppressing tumor growth, particularly in PIK3CA-mutant cancers.
- Selective Inhibition : this compound demonstrates a higher selectivity for mutant p110α compared to other PI3K inhibitors, such as taselisib and BYL719. This selectivity is crucial for minimizing off-target effects and improving therapeutic outcomes .
- Degradation of Mutant Protein : The compound induces the degradation of mutant p110α proteins while sparing wild-type forms, which helps maintain essential cellular functions and reduces potential side effects associated with broader PI3K inhibition .
Efficacy in Clinical Trials
This compound has shown significant promise in clinical trials, particularly for patients with hormone receptor-positive (HR-positive) and HER2-negative breast cancer.
Phase I Clinical Trials
In early-phase trials, this compound was administered as a monotherapy and in combination with standard therapies such as palbociclib and fulvestrant. Key findings include:
- Dosing and Safety : The maximum tolerated dose (MTD) was established at 9 mg daily. Common treatment-related adverse events included hyperglycemia (70%), diarrhea (40%), and fatigue (15%) .
- Clinical Benefit : Among 20 patients treated with this compound, a clinical benefit rate of 45% was observed, with partial responses noted in 25% of participants. The treatment duration averaged 5.3 months .
Phase III Trials
The ongoing phase III INAVO120 study is evaluating the combination of this compound with palbociclib and fulvestrant against a placebo control. Preliminary results indicate:
- Progression-Free Survival (PFS) : The combination therapy significantly improved PFS compared to palbociclib and fulvestrant alone, meeting primary endpoints .
- Safety Profile : The combination was well-tolerated with no new safety signals identified, aligning with the known profiles of the individual agents involved .
Case Study 1: Efficacy in PIK3CA-Mutant Tumors
A notable case involved a patient with HR-positive breast cancer harboring a PIK3CA mutation who had previously undergone multiple lines of therapy. Upon administration of this compound combined with fulvestrant and palbociclib:
- Outcome : The patient achieved significant tumor regression, demonstrating the potential for this compound to overcome resistance mechanisms associated with prior treatments .
Case Study 2: Long-Term Treatment Response
In another case involving long-term treatment with this compound:
- Findings : The patient maintained stable disease for over six months with manageable side effects, underscoring the compound's potential for chronic management of advanced breast cancer .
Summary of Findings
Study Phase | Population | Key Findings |
---|---|---|
Phase I | 20 patients with HR-positive cancer | MTD at 9 mg; 45% clinical benefit rate |
Phase III | Patients with PIK3CA mutations | Significant improvement in PFS; well-tolerated |
Eigenschaften
IUPAC Name |
(2S)-2-[[2-[(4S)-4-(difluoromethyl)-2-oxo-1,3-oxazolidin-3-yl]-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepin-9-yl]amino]propanamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O4/c1-9(16(21)26)22-10-2-3-11-13(6-10)28-5-4-24-7-14(23-17(11)24)25-12(15(19)20)8-29-18(25)27/h2-3,6-7,9,12,15,22H,4-5,8H2,1H3,(H2,21,26)/t9-,12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGEUNORSOZVTOL-CABZTGNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4C(COC4=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N)NC1=CC2=C(C=C1)C3=NC(=CN3CCO2)N4[C@@H](COC4=O)C(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2060571-02-8 | |
Record name | Inavolisib [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=2060571028 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GDC-0077 | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB15275 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | INAVOLISIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4C1UY2NYH | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.